molecular formula C10H11N3O2S B1274558 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide CAS No. 313504-87-9

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B1274558
CAS No.: 313504-87-9
M. Wt: 237.28 g/mol
InChI Key: RFOHWXSAMNZVOY-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is an organic compound with a complex structure that includes a benzothiazole ring, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the amino and hydroxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are of interest for developing new therapeutic agents.

    Medicine: Research into its neuroprotective effects and potential use in treating neurological disorders is ongoing.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and chelate metal ions. Additionally, its neuroprotective effects may involve the modulation of oxidative stress pathways and the protection of neuronal cells from damage.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-hydroxyethyl)acetamide: This compound has a similar structure but lacks the benzothiazole ring, which may result in different chemical properties and applications.

    2-amino-N-(2-hydroxyethyl)benzamide: This compound includes a benzamide group instead of a benzothiazole ring, which can affect its reactivity and biological activity.

Uniqueness

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the benzothiazole ring, which imparts specific chemical properties and potential biological activities that are not observed in similar compounds. This uniqueness makes it a valuable compound for various research applications and industrial uses.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-10-13-7-2-1-6(5-8(7)16-10)9(15)12-3-4-14/h1-2,5,14H,3-4H2,(H2,11,13)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHWXSAMNZVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCO)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389861
Record name 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313504-87-9
Record name 2-amino-N-(2-hydroxyethyl)-1,3-benzothiazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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